

Spectroscopic Data for 2-(Methylthio)-6-propylpyrimidin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Methylthio)-6-propylpyrimidin-4-ol

Cat. No.: B183410

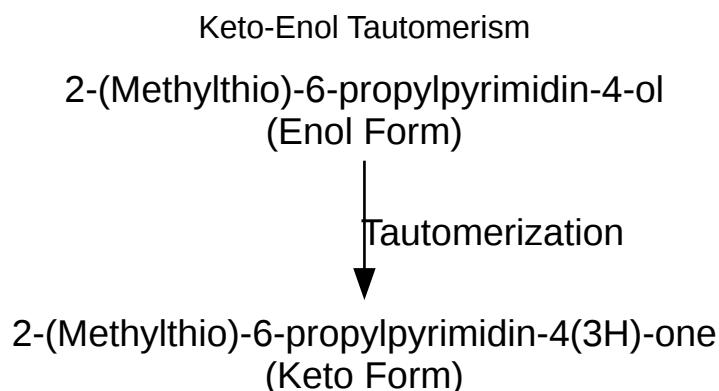
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Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.^[1] The compound **2-(methylthio)-6-propylpyrimidin-4-ol**, a member of this important class, possesses a unique combination of functional groups that make its structural elucidation a critical task for researchers. This technical guide provides an in-depth analysis of the spectroscopic data for this compound and its close structural analog, 2-(methylthio)-6-methylpyrimidin-4-ol. By examining the infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data, we can gain a comprehensive understanding of its molecular architecture. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic characterization of this class of molecules.

Molecular Structure and Tautomerism

The nominal structure of **2-(methylthio)-6-propylpyrimidin-4-ol** suggests the presence of a hydroxyl group. However, it predominantly exists in its more stable keto tautomeric form, 2-(methylthio)-6-propylpyrimidin-4(3H)-one. This keto-enol tautomerism is a common feature of hydroxypyrimidines.^[2] The spectroscopic data presented in this guide will reflect the characteristics of the keto form.

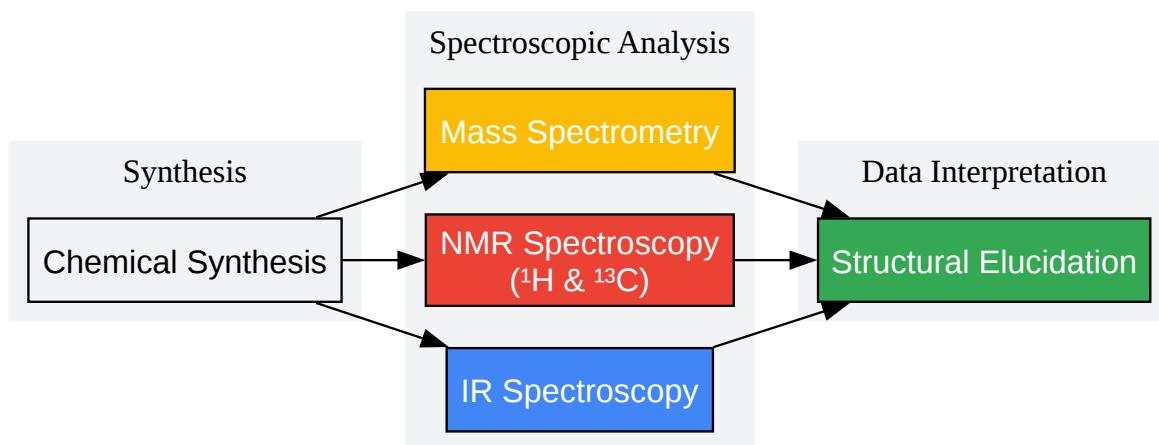


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Caption: Keto-enol tautomerism of the title compound.

Spectroscopic Analysis Workflow

The comprehensive characterization of **2-(methylthio)-6-propylpyrimidin-4-ol** and its analogs involves a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.



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Caption: Workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of pyrimidine derivatives reveals characteristic absorption bands corresponding to the vibrations of their constituent bonds.[\[3\]](#)

Experimental Protocol:

- A small amount of the solid sample is mixed with potassium bromide (KBr).
- The mixture is ground to a fine powder and pressed into a thin, transparent pellet.
- The pellet is placed in the sample holder of an FTIR spectrometer.
- The spectrum is recorded over the range of 4000-400 cm^{-1} .

Data for 2-Arylalkylthio-6-methylpyrimidine-4(3H)-one Derivatives:

Functional Group	Wavenumber (cm^{-1})	Description
N-H Stretch	3196-3116	Amide N-H stretching vibration. [2]
C-H Stretch (Aromatic)	3076-3028	Aromatic C-H stretching. [2]
C-H Stretch (Aliphatic)	2929-2845	Aliphatic C-H stretching of the methyl and alkyl groups. [2]
C=O Stretch	1670-1641	Carbonyl stretching of the amide group in the pyrimidine ring. [2]
C=N Stretch	1641-1639	Imine stretching within the pyrimidine ring. [2]
C=C Stretch	1581-1544	Aromatic-like C=C stretching in the pyrimidine ring. [2]

Interpretation:

The presence of a strong absorption band in the region of $1670\text{-}1641\text{ cm}^{-1}$ is indicative of the carbonyl group ($\text{C}=\text{O}$) and confirms the predominance of the keto tautomer. The band around 3200 cm^{-1} corresponds to the N-H stretching of the amide group. The various C-H stretching vibrations confirm the presence of both aromatic and aliphatic protons. The $\text{C}=\text{N}$ and $\text{C}=\text{C}$ stretching bands are characteristic of the pyrimidine ring system.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of each atom.

^1H NMR Spectroscopy

Experimental Protocol:

- The sample is dissolved in a deuterated solvent, typically DMSO-d_6 .
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- The solution is placed in an NMR tube.
- The ^1H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.

Data for 2-Arylalkylthio-6-methylpyrimidine-4(3H)-one Derivatives:

Protons	Chemical Shift (δ , ppm)	Multiplicity
NH	12.4-12.3	Singlet
$\text{C}_5\text{-H}$	6.1	Singlet
S-CH_2	4.4	Singlet
$\text{C}_6\text{-CH}_3$	2.2	Singlet

Interpretation:

The downfield chemical shift of the NH proton (around 12.4 ppm) is characteristic of an amide proton involved in hydrogen bonding. The singlet at approximately 6.1 ppm is assigned to the proton at the 5th position of the pyrimidine ring. The singlet at around 4.4 ppm corresponds to the methylene protons of the S-CH₂ group, and the singlet at 2.2 ppm is attributed to the methyl protons at the 6th position.^[2] For the target molecule, **2-(methylthio)-6-propylpyrimidin-4-ol**, the propyl group would exhibit a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the pyrimidine ring.

¹³C NMR Spectroscopy

Experimental Protocol:

- A more concentrated solution of the sample in a deuterated solvent (e.g., DMSO-d₆) is prepared.
- The ¹³C NMR spectrum is acquired on a spectrometer, often at a frequency of 75 MHz or higher.

Data for a 2-Arylalkylthio-6-methylpyrimidine-4(3H)-one Derivative:

Carbon Atom	Chemical Shift (δ , ppm)
C=O	162.7
C ₂	159.2
C ₆	152.1
C ₄	148.5
C ₅	114.7
S-CH ₂	36.1
C ₆ -CH ₃	23.8

Interpretation:

The carbonyl carbon (C=O) appears at a characteristic downfield chemical shift of around 162.7 ppm. The carbon atoms of the pyrimidine ring (C₂, C₄, C₆, and C₅) resonate at distinct

chemical shifts, providing a fingerprint of the heterocyclic core. The aliphatic carbons of the S-CH₂ and C₆-CH₃ groups appear at upfield chemical shifts of approximately 36.1 and 23.8 ppm, respectively.[2] For the 6-propyl derivative, additional signals for the three carbons of the propyl chain would be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

- A dilute solution of the sample is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.
- The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
- The mass-to-charge ratio (m/z) of the ions is measured.

Data for 6-Methyl-2-(methylthio)pyrimidin-4-ol:

Ion	m/z
[M+H] ⁺	156.9

Interpretation:

The mass spectrum of 6-methyl-2-(methylthio)pyrimidin-4-ol shows a protonated molecular ion peak at an m/z of 156.9, which corresponds to the calculated molecular weight of the compound (156.21 g/mol) plus the mass of a proton.[4] This confirms the molecular formula of the compound. For the target molecule, **2-(methylthio)-6-propylpyrimidin-4-ol**, the expected [M+H]⁺ peak would be at an m/z of approximately 185.26.

Conclusion

The spectroscopic characterization of **2-(methylthio)-6-propylpyrimidin-4-ol**, facilitated by the detailed analysis of its close analog 2-(methylthio)-6-methylpyrimidin-4-ol, provides a clear and

comprehensive picture of its molecular structure. The combined data from IR, ¹H NMR, ¹³C NMR, and mass spectrometry are consistent with the proposed structure, confirming the presence of the pyrimidin-4(3H)-one core and the respective substituents. This guide serves as a valuable resource for scientists working on the synthesis, characterization, and application of this important class of heterocyclic compounds.

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